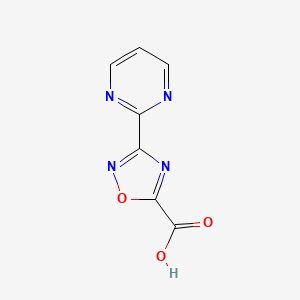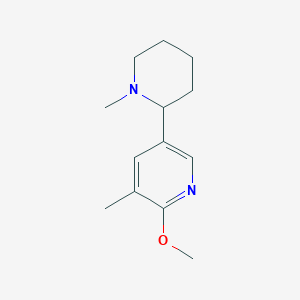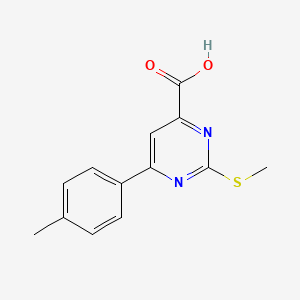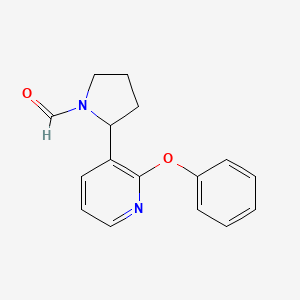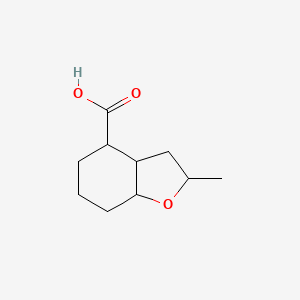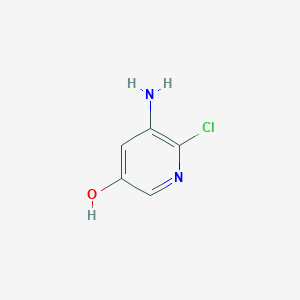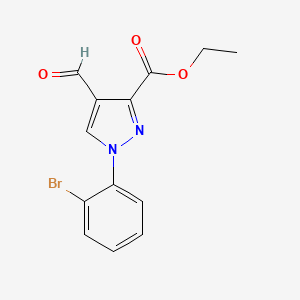
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with a 4-fluoro-2-methylphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluoro-2-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a 4-fluoro-2-methylbenzyl halide in the presence of a Lewis acid catalyst.
Addition of the methanol group: The final step involves the reduction of a carbonyl precursor to introduce the methanol group, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)formaldehyde.
Reduction: Formation of (5-(4-Fluoro-2-methylphenyl)tetrahydrofuran-2-yl)methanol.
Substitution: Formation of (5-(4-Amino-2-methylphenyl)furan-2-yl)methanol or (5-(4-Mercapto-2-methylphenyl)furan-2-yl)methanol.
Scientific Research Applications
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol involves its interaction with specific molecular targets. The furan ring and the fluoro-substituted phenyl group may interact with enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Fluoro-2-methylphenyl)furan-2-yl)formaldehyde
- (5-(4-Fluoro-2-methylphenyl)tetrahydrofuran-2-yl)methanol
- (5-(4-Amino-2-methylphenyl)furan-2-yl)methanol
- (5-(4-Mercapto-2-methylphenyl)furan-2-yl)methanol
Uniqueness
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol is unique due to the presence of the fluoro-substituted phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the furan ring and the methanol group also provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H11FO2 |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
[5-(4-fluoro-2-methylphenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C12H11FO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-6,14H,7H2,1H3 |
InChI Key |
ISPDHVVJBNOUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


